1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
1-(2-Fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a polycyclic heteroaromatic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2-fluorophenyl group at position 1 and a phenylethyl carboxamide moiety at position 2. The phenylethyl side chain may improve lipophilicity, influencing membrane permeability and pharmacokinetics. While direct data on its synthesis are absent in the provided evidence, analogous compounds (e.g., ) suggest preparation via hydrazine-mediated cyclization or carboxamide coupling reactions.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-19-10-5-4-9-18(19)21-20-11-6-14-25(20)15-16-26(21)22(27)24-13-12-17-7-2-1-3-8-17/h1-11,14,21H,12-13,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTXMDJHXHUXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable pyrazine derivative under acidic or basic conditions to form the pyrrolo[1,2-a]pyrazine core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolo[1,2-a]pyrazine scaffold exhibit significant anticancer properties. The structural features of this compound allow it to potentially inhibit specific protein kinases involved in cancer progression. For instance, studies have shown that similar compounds can effectively target and inhibit pathways associated with tumor growth and metastasis .
Neurological Disorders
The compound may also have implications in treating neurological disorders. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter systems. Compounds with similar scaffolds have been explored for their neuroprotective effects and ability to modulate neurotransmitter release, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Properties
Emerging studies indicate that derivatives of pyrrolo[1,2-a]pyrazines possess antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes makes it a candidate for further exploration in antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is crucial for optimizing its pharmacological profile. Modifications to the pyrrolo and phenyl groups can enhance potency and selectivity towards specific biological targets. For example:
- Fluorination : The introduction of fluorine can improve metabolic stability and bioavailability.
- Substituent Variations : Altering the phenylethyl substituent may influence binding affinity and selectivity towards target receptors.
Case Study 1: Anticancer Properties
In a study published in Molecules, researchers synthesized a series of pyrrolo[1,2-a]pyrazine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced activity against breast cancer cells while maintaining low toxicity towards normal cells .
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective potential of similar pyrrolo compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, thereby offering a protective effect against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrrolo[1,2-a]pyrazine Derivatives
The following table compares the target compound with structurally similar analogs:
Key Observations:
- Halogen Effects : The 2-fluorophenyl group in the target compound may confer stronger hydrogen-bonding interactions compared to the 4-chlorophenyl analog (), where chlorine’s larger size and electron-withdrawing nature could alter binding kinetics.
- Biological Activity Trends : Fluorinated aryl groups (e.g., 2-fluorophenyl in ) correlate with anticancer activity, while bulkier substituents like benzo[d]thiazol () may favor antiviral effects.
Physicochemical and Spectroscopic Comparisons
- Melting Points : The benzo[d]thiazol derivative () exhibits a high melting point (225–227°C), attributed to hydrogen bonding and aromatic stacking. The target compound’s m.p. is likely comparable due to structural rigidity.
- NMR Signatures : In , the 2-fluorophenyl group in a pyrrole derivative shows aromatic proton shifts at δ 7.32–7.51 ppm, similar to the expected range for the target compound’s fluorophenyl moiety. The phenylethyl chain may resonate near δ 3.48–3.60 ppm (cf. ).
- IR Data : Carboxamide C=O stretches (~1664 cm⁻¹ in ) and N-H bends (~3290 cm⁻¹) are consistent across analogs.
Biological Activity
1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings to provide an overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The general synthetic route may include:
- Formation of the Pyrrolo[1,2-a]pyrazine Core : Utilizing cyclization reactions involving appropriate nitrogen-containing compounds.
- Introduction of Substituents : The 2-fluorophenyl and 2-phenylethyl groups are introduced through electrophilic aromatic substitution or coupling reactions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of derivatives related to this compound. For instance, derivatives containing the pyrrolo[1,2-a]pyrazine scaffold have shown promising results against various cancer cell lines.
- Case Study : A derivative with similar structural characteristics demonstrated significant cytotoxicity against HeLa and HCT116 cells with IC50 values in the low micromolar range (e.g., IC50 = 5 µM) .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, its inhibitory effects on monoamine oxidase (MAO) enzymes have been investigated.
- Findings : Compounds with similar fluorinated phenyl groups exhibited selective inhibition of MAO-B with IC50 values ranging from 0.013 to 0.039 µM . This suggests that modifications in the structure can enhance enzyme selectivity and potency.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) has been conducted to understand how different substituents affect biological activity.
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Fluorophenyl | MAO-B Inhibition | 0.013 |
| Phenylethyl | Cytotoxicity against HeLa cells | 5 |
| Additional Alkyl Groups | Enhanced activity in enzyme inhibition | Varies |
This table illustrates the importance of specific substituents in enhancing the biological activity of related compounds.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : Binding to active sites of enzymes like MAO can lead to altered metabolic pathways.
- Cellular Uptake : The presence of lipophilic groups may facilitate cellular uptake, enhancing cytotoxic effects on cancer cells.
Q & A
Q. What are the optimal synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core of this compound?
Methodological Answer: The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate. Palladium-catalyzed direct C6 arylation with aryl bromides enables diversification of the core structure . Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (60–100°C), and catalyst loading (e.g., Pd(OAc)₂ with PPh₃). Yields exceeding 85% are achievable under optimized conditions .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed [M + Na]⁺ matching calculated values within 0.2 ppm error) .
- ¹H/¹³C NMR to verify substituent placement, focusing on aromatic proton splitting patterns and carboxamide carbonyl signals (~168–170 ppm) .
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for related pyrazine carboxamides .
Q. What are the recommended storage conditions to maintain compound stability?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Lyophilization is advised for long-term storage. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the compound’s partial charges via density functional theory (DFT) at the B3LYP/6-31G* level. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Dose-response curve optimization : Use 8–12 concentration points with triplicate measurements to reduce variability .
- Cell line authentication : Confirm via STR profiling to rule out cross-contamination.
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid off-target effects.
Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays) .
Q. How can the compound’s metabolic stability be assessed for in vivo studies?
Methodological Answer:
- Liver microsome assays : Incubate with human or rodent microsomes (1 mg/mL) and NADPH regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) .
- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 to assess potential drug-drug interactions .
Q. What methods enable stereochemical analysis of the pyrrolidine-piperazine moiety?
Methodological Answer:
Q. How can reaction scalability be optimized for gram-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
